molecular formula C7H15NO B13188462 3-[(2S)-pyrrolidin-2-yl]propan-1-ol

3-[(2S)-pyrrolidin-2-yl]propan-1-ol

Cat. No.: B13188462
M. Wt: 129.20 g/mol
InChI Key: JAAFQZNROQTUIW-ZETCQYMHSA-N
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Description

3-[(2S)-pyrrolidin-2-yl]propan-1-ol is a chiral compound with the molecular formula C7H15NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol typically involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of pyrrolidine with 3-hydroxypropanal. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[(2S)-pyrrolidin-2-yl]propanal, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

3-[(2S)-pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S)-pyrrolidin-2-yl]propan-1-ol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a hydroxyl group.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]propan-1-ol

InChI

InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2/t7-/m0/s1

InChI Key

JAAFQZNROQTUIW-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)CCCO

Canonical SMILES

C1CC(NC1)CCCO

Origin of Product

United States

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